2-(4-Bromophenyl)hex-5-en-1-ol

Description

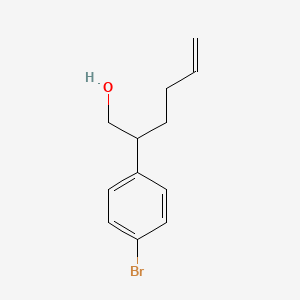

2-(4-Bromophenyl)hex-5-en-1-ol is an aliphatic alcohol featuring a hex-5-enyl chain with a hydroxyl group at position 1 and a 4-bromophenyl substituent at position 2. The compound’s structure combines a brominated aromatic ring with an unsaturated hydrocarbon chain, conferring unique physicochemical properties. The para-bromine substituent on the phenyl ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions. The hex-5-enyl chain contributes to lipophilicity, while the terminal hydroxyl group enhances polarity.

Properties

Molecular Formula |

C12H15BrO |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

2-(4-bromophenyl)hex-5-en-1-ol |

InChI |

InChI=1S/C12H15BrO/c1-2-3-4-11(9-14)10-5-7-12(13)8-6-10/h2,5-8,11,14H,1,3-4,9H2 |

InChI Key |

GKXAUVBZLUYTHE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(CO)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Amino-5-Bromophenol Hydrochloride

Structure: A phenol derivative with a 5-bromo substituent, an amino group at position 2, and a hydrochloride salt. Key Differences:

- Functional Groups: The hydroxyl group is directly attached to the aromatic ring, contrasting with the aliphatic hydroxyl in the target compound. The amino group and HCl salt enhance water solubility, unlike the neutral, lipophilic hexenol chain in this compound .

- Reactivity: The aromatic hydroxyl and amino groups enable electrophilic substitution reactions (e.g., nitration), whereas the target compound’s aliphatic hydroxyl and double bond favor oxidation or addition reactions.

- Applications : Used in dyestuff or pharmaceutical intermediates due to its polar, ionic nature, whereas the target compound’s lipophilicity may suit hydrophobic synthesis pathways.

2-(2-Bromo-5-methoxyphenyl)-1-(4-methoxyphenyl)ethan-1-ol (18d)

Structure : A di-substituted ethan-1-ol with bromo and methoxy groups on adjacent aromatic rings.

Key Differences :

- Substituent Effects : The 2-bromo-5-methoxy group on the phenyl ring creates steric hindrance and electron-donating effects (via methoxy), altering electronic density compared to the unsubstituted 4-bromophenyl group in the target compound .

- Chain Length : The shorter ethan-1-ol chain reduces lipophilicity relative to the hexenyl chain, impacting solubility in organic solvents.

- Reactivity : The methoxy groups may direct electrophilic aromatic substitution, while the target compound’s aliphatic double bond offers sites for hydrogenation or epoxidation.

4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one

Structure : A complex heterocyclic molecule with a 3-bromophenyl-substituted oxadiazole ring.

Key Differences :

- Heterocyclic Framework: The oxadiazole and phthalazinone rings confer rigidity and planar geometry, contrasting with the flexible hexenyl chain in the target compound .

- Applications : Likely used in medicinal chemistry (e.g., kinase inhibitors), whereas the target compound’s simpler structure may serve as a synthetic intermediate.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : Para-bromine in the target compound delocalizes electron density across the phenyl ring, enhancing stability toward electrophilic attack compared to ortho/meta-bromo analogs .

- Solubility: The hexenyl chain increases lipid solubility, making the target compound more suitable for non-polar synthetic environments than ionic or short-chain analogs .

- Synthetic Utility: The unsaturated hexenyl chain offers versatility in functionalization (e.g., hydrogenation to hexanol or epoxidation), unlike rigid heterocyclic frameworks .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.